molecular formula C11H13FN2 B13070442 1-(3-fluoropropyl)-1H-indol-4-amine

1-(3-fluoropropyl)-1H-indol-4-amine

Cat. No.: B13070442
M. Wt: 192.23 g/mol
InChI Key: MHIUTJQWFSFXRE-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and their significant biological activities. This particular compound features a fluoropropyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-fluoropropyl)-1H-indol-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Fluoropropylation: The indole derivative undergoes a reaction with a fluoropropylating agent, such as 3-fluoropropyl bromide, under basic conditions to introduce the fluoropropyl group.

    Amine Introduction: The final step involves introducing the amine group at the 4-position of the indole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3-Fluoropropyl)-1H-indol-4-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The indole ring can undergo coupling reactions with various electrophiles, forming complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Fluoropropyl)-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Fluoropropyl)-1H-indol-4-amine can be compared with other similar compounds, such as:

    1-(3-Fluoropropyl)-1H-indole: Lacks the amine group, which can significantly alter its chemical and biological properties.

    1-(3-Fluoropropyl)-1H-indol-3-amine: The position of the amine group can influence its reactivity and interactions with biological targets.

    1-(3-Fluoropropyl)-1H-indol-5-amine: Similar structure but with the amine group at a different position, affecting its overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-4-amine

InChI

InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1,3-5,8H,2,6-7,13H2

InChI Key

MHIUTJQWFSFXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCF)N

Origin of Product

United States

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